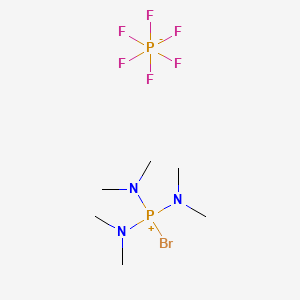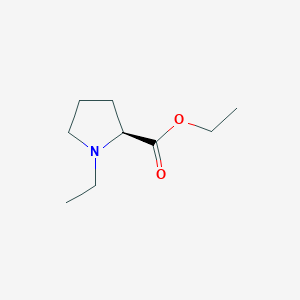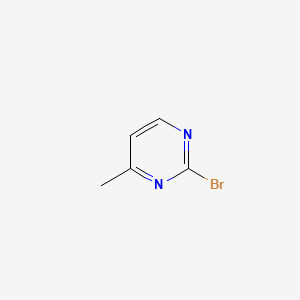
(1-Butylpiperidin-4-yl)methanol
Vue d'ensemble
Description
(1-Butylpiperidin-4-yl)methanol is a nitrogen-containing alcohol compound with a piperidine ring in its structure. This compound belongs to the class of amino alcohols, which are organic compounds containing both amino and hydroxyl functional groups. Amino alcohols have various practical applications, including their use as catalysts, precursors in alkaloid synthesis, corrosion inhibitors, and in the preparation of functionalized nanohybrid materials and drug production .
Applications De Recherche Scientifique
(1-Butylpiperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a molecular switch and in the synthesis of functionalized nanohybrid materials.
Medicine: Explored for its potential use in drug production and as a building block for pharmaceuticals.
Industry: Utilized as a corrosion inhibitor for metallic coatings and in the preparation of functionalized materials
Safety and Hazards
4-Piperidinemethanol, 1-butyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Mode of Action
It is known that the compound is a cyclic secondary amine . Secondary amines can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. The exact nature of these interactions and the resulting changes would depend on the specific targets, which are currently unknown for this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1-Butylpiperidin-4-yl)methanol involves the reduction of 1-Butyl-piperidine-4-carboxylic acid ethyl ester using lithium aluminium hydride (LiAlH4) in diethyl ether at 0°C. The reaction mixture is stirred for 4 hours, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Butylpiperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinemethanol: A similar compound with a hydroxyl group attached to the piperidine ring.
1-Butyl-4-piperidone: A compound with a carbonyl group instead of a hydroxyl group.
4-Piperidinemethanol, 1-methyl-: A compound with a methyl group instead of a butyl group.
Uniqueness
(1-Butylpiperidin-4-yl)methanol is unique due to its specific structure, which includes a butyl group attached to the piperidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
(1-butylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJOIIUQZHTVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437132 | |
| Record name | 4-Piperidinemethanol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148703-15-5 | |
| Record name | 1-Butyl-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

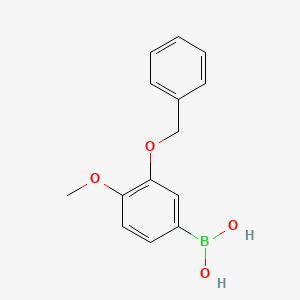
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
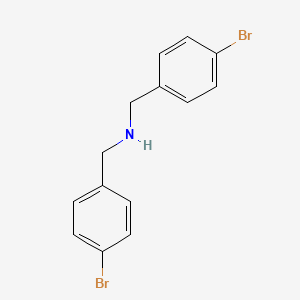

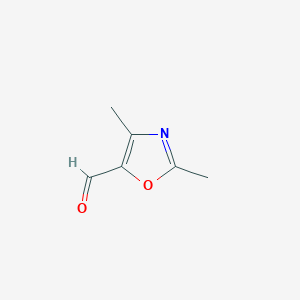
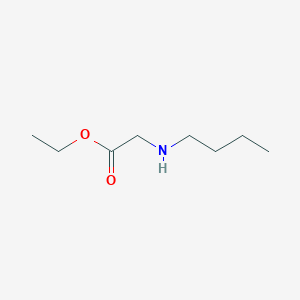
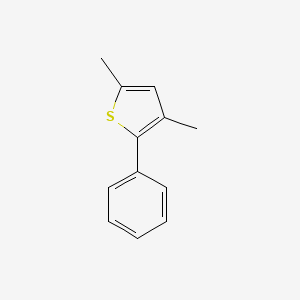
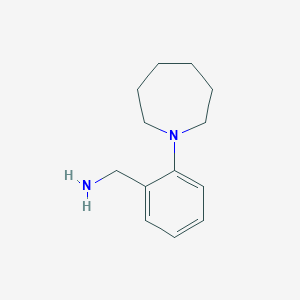

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)

